N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a thieno[3,4-d][1,3]thiazole derivative characterized by a fused bicyclic sulfur-containing heterocycle, a 5,5-dioxido moiety, and a 4-isopropylphenyl substituent at position 2. The (2E)-ylidene acetamide group contributes to its planar configuration, which may enhance intermolecular interactions.
Properties
Molecular Formula |
C16H20N2O3S2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(4-propan-2-ylphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C16H20N2O3S2/c1-10(2)12-4-6-13(7-5-12)18-14-8-23(20,21)9-15(14)22-16(18)17-11(3)19/h4-7,10,14-15H,8-9H2,1-3H3 |
InChI Key |
YOXNFYGTYFAVEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The starting materials often include 4-(propan-2-yl)phenyl derivatives and thieno[3,4-d][1,3]thiazole precursors. The key steps in the synthesis may involve:
Formation of the thiazole ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing reagents.
Introduction of the acetamide group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.
Oxidation: The final step may involve oxidation to introduce the dioxido groups, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the molecule.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide. For instance, derivatives of thiazole and thieno compounds have shown significant activity against various microbial strains. The compound's structure allows for interactions with microbial cell membranes or metabolic pathways, leading to inhibition of growth.
Case Study: Antifungal Activity
A study demonstrated that certain thiazole derivatives exhibited potent antifungal activity against Candida albicans, outperforming traditional antifungal agents like miconazole. The mechanism of action is believed to involve disruption of fungal cell membrane integrity and interference with biosynthetic pathways essential for fungal survival.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that thiazole and thieno derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in tumor growth.
Case Study: Inhibition of Tumor Growth
A derivative of the compound was tested for its ability to inhibit tumor cell proliferation in vitro. The results indicated a significant reduction in cell viability in several cancer cell lines, suggesting potential as a chemotherapeutic agent. The underlying mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with thiazole structures have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Study: Inhibition of Inflammatory Markers
In vitro studies demonstrated that certain thiazole derivatives significantly reduced the levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential therapeutic application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the chemical structure can enhance potency and selectivity against specific targets.
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole ring | Enhances antimicrobial properties |
| Dioxido group | Increases stability and bioavailability |
| Propan-2-yl substitution | Improves binding affinity to targets |
Mechanism of Action
The mechanism of action of N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Properties
- Target Compound : The 4-isopropylphenyl group at position 3 provides steric bulk and moderate lipophilicity. The sulfone groups (5,5-dioxido) increase polarity and hydrogen-bonding capacity.
- N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (): Replacing the isopropyl group with 3,4-dimethoxyphenyl introduces electron-donating methoxy groups, which may enhance solubility in polar solvents and alter π-π stacking interactions.
Hydrogen-Bonding and Crystallinity
- Triazole-Thione Complex (): The chlorobenzylidene-triazole-thione system forms extensive N–H···O and O–H···S hydrogen bonds, leading to a stable six-membered supramolecular assembly. In contrast, the target compound’s sulfone and acetamide groups may favor intermolecular hydrogen bonds but lack the π-acidic triazole-thione motif, resulting in different crystallization behaviors .
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectroscopy
- Target Compound : Expected peaks for sulfone (∼1300–1250 cm⁻¹), acetamide C=O (∼1670–1650 cm⁻¹), and aromatic C=C (∼1600–1580 cm⁻¹).
- Compound 6b (): Shows nitro group asymmetry (1504 cm⁻¹) and acetamide C=O (1682 cm⁻¹), indicating stronger electron withdrawal than the target compound’s isopropyl group .
- Compound 10a (): Benzothieno-triazolopyrimidine core exhibits C–N (1340 cm⁻¹) and C–O (1275 cm⁻¹) stretches, with reduced sulfone contributions compared to the target compound .
Nuclear Magnetic Resonance (NMR)
- Compound 6c (): ¹H NMR signals at δ 8.61 (Ar–H) and 11.02 (-NH) highlight deshielding effects from the meta-nitro group, contrasting with the target compound’s isopropylphenyl environment .
- Fluorinated Analog (): ¹⁹F NMR would show distinct signals for difluorophenyl and fluorophenyl groups, absent in the target compound .
Biological Activity
N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,4-d][1,3]thiazol moiety, which is known for its diverse biological activities. The presence of the isopropylphenyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit thioredoxin reductase (TrxR), an important enzyme in cancer cell metabolism. Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis .
- Case Studies : In vitro studies demonstrated that related thiazole derivatives exhibited cytotoxic effects against various human cancer cell lines. For example, compounds were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cells with IC50 values indicating potent activity .
Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- Antibacterial Effects : Certain derivatives have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested that these compounds could serve as potential antibiotics .
- Antifungal Activity : The thiazole core is associated with antifungal activity. Studies have reported that related compounds showed effective inhibition against Candida albicans and Aspergillus fumigatus with MIC values ranging from 0.03 to 0.5 μg/mL .
Research Findings and Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of this compound likely involves multi-step heterocyclic chemistry, leveraging nucleophilic substitution and cyclization reactions. A common approach for analogous structures (e.g., tetrahydrothieno-thiazole derivatives) includes:
- Step 1: Condensation of a substituted phenyl group with a sulfur-containing precursor (e.g., thiophene or thiazole derivatives) under acidic or basic conditions.
- Step 2: Introduction of the acetamide moiety via nucleophilic acyl substitution or coupling reactions (e.g., using carbodiimide coupling agents) .
- Step 3: Oxidation of the sulfur atoms to achieve the 5,5-dioxido group using agents like m-CPBA or hydrogen peroxide .
Optimization Strategies:
- Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial runs while maximizing data relevance .
- Computational reaction path searching (e.g., via quantum chemical calculations) can predict intermediates and transition states, narrowing optimal conditions .
Advanced: How can computational modeling resolve discrepancies between predicted and experimental reaction yields?
Methodological Answer:
Discrepancies often arise from unaccounted solvent effects, steric hindrance, or competing pathways. To address this:
- Perform density functional theory (DFT) calculations to model reaction pathways, identifying energy barriers and thermodynamic stability of intermediates. Tools like Gaussian or ORCA are standard .
- Cross-validate computational predictions with in situ spectroscopic monitoring (e.g., IR or Raman) to detect transient intermediates .
- Example: X-ray crystallography (as in ) confirmed steric clashes in intermediates, explaining lower-than-expected yields in analogous syntheses .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Methodological Answer:
Key Techniques:
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula via exact mass matching (<5 ppm error) .
- IR Spectroscopy: Validates sulfone groups (asymmetric S=O stretches at ~1300–1150 cm⁻¹) .
Data Interpretation Example:
In , analogous compounds showed distinct NH proton shifts (δ 10–12 ppm) and thiourea-related peaks, aiding structural confirmation.
Advanced: What strategies are effective in resolving contradictory biological activity data across structural analogs?
Methodological Answer:
Contradictions may stem from assay variability or subtle structural differences. Mitigation steps include:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., isopropyl vs. methoxy groups) and correlate with bioactivity. highlights how 3,4-dimethoxyphenyl derivatives exhibited enhanced antimicrobial activity compared to mono-substituted analogs .
- Orthogonal Assays: Validate results using multiple assays (e.g., enzymatic inhibition + cell-based viability) to rule out false positives .
- Molecular Dynamics Simulations: Probe ligand-target binding stability, identifying key interactions (e.g., hydrogen bonding with the sulfone group) .
Basic: How is compound purity assessed, and what thresholds are acceptable for pharmacological studies?
Methodological Answer:
- HPLC/LC-MS: Purity ≥95% (area under the curve) is standard. Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .
- Elemental Analysis: C, H, N, S content should match theoretical values within ±0.4% .
- Melting Point: Sharp range (±2°C) indicates homogeneity. For example, analogs in had melting points >250°C, consistent with crystalline purity .
Advanced: How can reaction engineering principles improve scalability of the synthesis?
Methodological Answer:
- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing side reactions .
- Membrane Separation Technologies: Efficiently isolate intermediates, minimizing purification losses .
- Process Analytical Technology (PAT): Real-time monitoring via inline IR or UV-vis ensures consistent product quality during scale-up .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures. Sulfone-containing compounds typically degrade above 200°C .
- Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
- Storage recommendations: Desiccated at 2–8°C in amber vials to prevent photodegradation .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in further derivatization?
Methodological Answer:
- Hammett Analysis: Quantify substituent effects (σ values) on reaction rates. Electron-withdrawing groups (e.g., sulfone) activate the thiazole ring toward nucleophilic attack .
- DFT Calculations: Predict charge distribution (e.g., MEP maps) to identify reactive sites. The 5,5-dioxido group’s electron-deficient nature may favor electrophilic substitutions at the thieno-thiazole core .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Assessment: Based on analogs, potential irritants (e.g., sulfone byproducts). Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal: Neutralize reaction mixtures with dilute NaOH before disposal to hydrolyze reactive intermediates .
Advanced: How can machine learning models predict novel derivatives with enhanced bioactivity?
Methodological Answer:
- Data Curation: Compile structural (SMILES) and bioactivity data from public databases (e.g., ChEMBL).
- Feature Engineering: Use molecular descriptors (e.g., Morgan fingerprints, logP) and train models (e.g., random forest, graph neural networks) to predict IC₅₀ values .
- Validation: Synthesize top-predicted derivatives and test in vitro, as done in for triazole-acetamide analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
